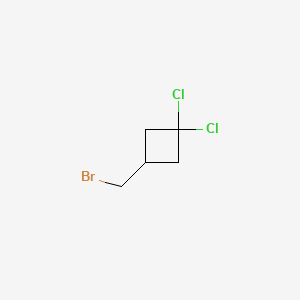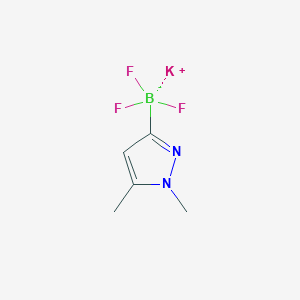
2-(2-Methylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of allyl alcohol, featuring a phenyl group substituted at the second carbon of the prop-2-en-1-ol chain. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(2-Methylphenyl)prop-2-yn-1-ol. This process utilizes a palladium catalyst and hydrogen gas under high pressure and moderate temperatures. The reaction is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-Methylphenyl)prop-2-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(2-Methylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-(2-Methylphenyl)prop-2-en-1-one.
Reduction: 2-(2-Methylphenyl)propan-1-ol.
Substitution: 2-(2-Methylphenyl)prop-2-en-1-yl chloride or bromide.
Scientific Research Applications
2-(2-Methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and resins, contributing to the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: A simpler allylic alcohol with similar reactivity but lacking the phenyl group.
2-(4-Methylphenyl)prop-2-en-1-ol: A structural isomer with the methyl group on the para position of the phenyl ring.
2-Phenylprop-2-en-1-ol: Lacks the methyl substitution on the phenyl ring.
Uniqueness
2-(2-Methylphenyl)prop-2-en-1-ol is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which influences its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its isomers and analogs, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(2-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
NBYAVDCQHTWGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


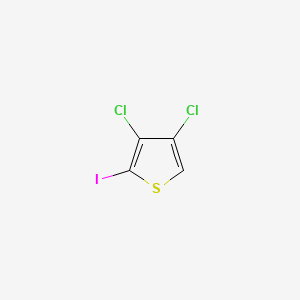
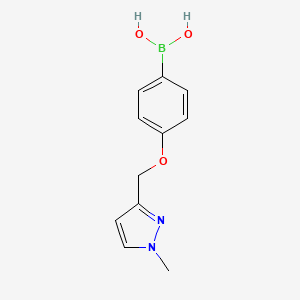
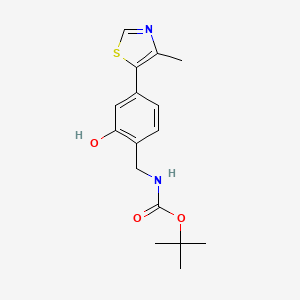
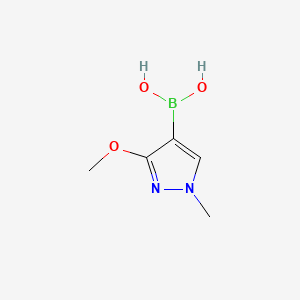
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
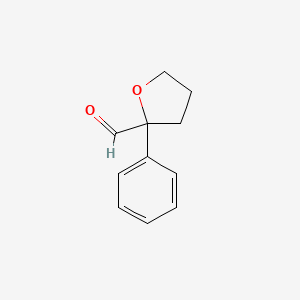

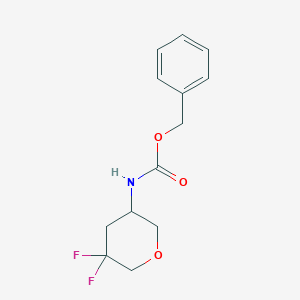
![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
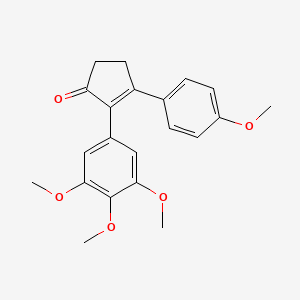
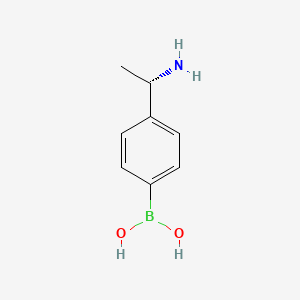
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
